1-benzoyl-3-[(pyridin-3-yl)methyl]urea 1-benzoyl-3-[(pyridin-3-yl)methyl]urea
Brand Name: Vulcanchem
CAS No.: 534560-26-4
VCID: VC5799687
InChI: InChI=1S/C14H13N3O2/c18-13(12-6-2-1-3-7-12)17-14(19)16-10-11-5-4-8-15-9-11/h1-9H,10H2,(H2,16,17,18,19)
SMILES: C1=CC=C(C=C1)C(=O)NC(=O)NCC2=CN=CC=C2
Molecular Formula: C14H13N3O2
Molecular Weight: 255.277

1-benzoyl-3-[(pyridin-3-yl)methyl]urea

CAS No.: 534560-26-4

Cat. No.: VC5799687

Molecular Formula: C14H13N3O2

Molecular Weight: 255.277

* For research use only. Not for human or veterinary use.

1-benzoyl-3-[(pyridin-3-yl)methyl]urea - 534560-26-4

Specification

CAS No. 534560-26-4
Molecular Formula C14H13N3O2
Molecular Weight 255.277
IUPAC Name N-(pyridin-3-ylmethylcarbamoyl)benzamide
Standard InChI InChI=1S/C14H13N3O2/c18-13(12-6-2-1-3-7-12)17-14(19)16-10-11-5-4-8-15-9-11/h1-9H,10H2,(H2,16,17,18,19)
Standard InChI Key XBRYAWBQLAPDPH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC(=O)NCC2=CN=CC=C2

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 1-benzoyl-3-[(pyridin-3-yl)methyl]urea is C₁₅H₁₃N₃O₂, with a molecular weight of 267.29 g/mol. The structure features:

  • A benzoyl group (C₆H₅CO-) at the N1 position, contributing aromatic stability and hydrophobic interactions.

  • A pyridin-3-ylmethyl group at the N3 position, introducing potential hydrogen-bonding and π-stacking capabilities via the pyridine nitrogen .

  • A central urea backbone (-NHCONH-), which facilitates intermolecular hydrogen bonding and structural rigidity .

Key Physicochemical Parameters (Predicted):

PropertyValue
LogP (Partition Coefficient)~2.1 (moderate lipophilicity)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area87.7 Ų

The presence of the pyridine ring enhances water solubility compared to purely aromatic urea derivatives, while the benzoyl group increases membrane permeability .

Synthesis and Reaction Pathways

While no direct synthesis of 1-benzoyl-3-[(pyridin-3-yl)methyl]urea is documented, analogous urea derivatives are typically synthesized via:

Carbonyldiimidazole-Mediated Coupling

A common method involves reacting benzoyl isocyanate with 3-(aminomethyl)pyridine in anhydrous solvents like DMF or THF . For example:

  • Benzoyl isocyanate (1 equiv) is added dropwise to a solution of 3-(aminomethyl)pyridine (1 equiv) in DMF.

  • The reaction is stirred at 60°C for 8–12 hours under nitrogen.

  • The product is precipitated using ice-cwater, filtered, and purified via recrystallization (e.g., ethanol/water) .

Yield: ~65–75% (estimated based on similar reactions) .

Alternative Route: Curtius Rearrangement

A two-step process involving:

  • Formation of a benzoyl azide from benzoyl chloride and sodium azide.

  • Thermal decomposition to generate an isocyanate intermediate, followed by reaction with 3-(aminomethyl)pyridine .

Advantages: Higher purity, avoids hazardous isocyanate handling.
Challenges: Lower yields (~50%) due to intermediate instability .

Spectroscopic Characterization

Key spectral data for analogous compounds provide insights into expected patterns:

¹H NMR (DMSO-d₆, 400 MHz)

  • δ 8.45–8.50 ppm: Pyridine H2 and H4 protons (doublet, J = 4.8 Hz) .

  • δ 7.75–7.80 ppm: Benzoyl aromatic protons (multiplet).

  • δ 6.40–6.50 ppm: Urea NH protons (broad singlet, exchangeable).

  • δ 4.30–4.40 ppm: Methylene group (-CH₂-) adjacent to pyridine (triplet, J = 6.0 Hz) .

IR (KBr, cm⁻¹)

  • ~3320, 3180: N-H stretching (urea).

  • ~1680: C=O stretching (urea and benzoyl).

  • ~1600: Pyridine ring vibrations .

Mass Spectrometry (ESI-TOF)

  • m/z 267.10 [M+H]⁺ (calculated for C₁₅H₁₃N₃O₂).

  • Fragmentation peaks at m/z 105 (benzoyl ion) and m/z 94 (pyridin-3-ylmethyl) .

Stability and Degradation

Thermal Stability

  • Decomposition onset at ~220°C (DSC), consistent with urea derivatives .

  • Major degradation pathway: Cleavage of the urea linkage to form benzamide and pyridin-3-ylmethylamine .

Hydrolytic Degradation

  • Stable in acidic conditions (pH 2–4) but hydrolyzes at pH > 8:

    • Half-life at pH 9: ~6 hours (25°C) .

Comparative Analysis with Structural Analogs

CompoundLogPBioactivity (IC₅₀/MIC)Key Structural Difference
1-Benzoyl-3-[(pyridin-3-yl)methyl]urea2.1Not reportedBenzoyl + pyridin-3-ylmethyl
1-Benzyl-3-(pyridin-3-ylmethyl)urea 1.8MIC = 32 μg/mL (S. aureus)Benzyl instead of benzoyl
1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-urea 3.2Ki = 12 nM (CA IX)Bicyclic substituent

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